Solvent Blue 36

Descripción

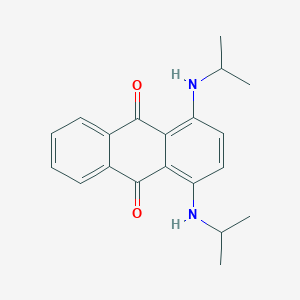

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(propan-2-ylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-11(2)21-15-9-10-16(22-12(3)4)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h5-12,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFZMXOCPASACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2C(=C(C=C1)NC(C)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041250 | |

| Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14233-37-5 | |

| Record name | 1,4-Bis[(1-methylethyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14233-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(isopropylamino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014233375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent Blue 36 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(1-methylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(isopropylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 36 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEH7L3Y1P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility profile of Solvent Blue 36 in organic solvents

An In-depth Technical Guide to the Solubility Profile of Solvent Blue 36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. The information contained herein is intended to support research and development activities by providing key data and standardized methodologies for solubility determination.

Introduction to this compound

This compound is a synthetic anthraquinone dye, chemically identified as 1,4-bis(isopropylamino)anthracene-9,10-dione.[1] It presents as a dark blue powder with the molecular formula C₂₀H₂₂N₂O₂ and a molecular weight of approximately 322.40 g/mol .[1][2] While insoluble in water, it demonstrates significant solubility in a range of organic solvents.[1][2][3][4] This property, combined with its excellent thermal stability (up to 260°C) and light fastness, makes it a valuable colorant in various industrial applications, including the coloring of high-performance polymers like polystyrene, polycarbonate, and ABS resins, as well as in printing inks and other solvent-based formulations.[1][5][6][7]

Quantitative Solubility Data

The solubility of this compound has been quantified in several common organic solvents. The data, measured at 20°C, is summarized in the table below for easy comparison. The values represent the mass of the dye that can be dissolved in one liter of solvent.

| Organic Solvent | Chemical Class | Solubility at 20°C (g/L) |

| Dichloromethane | Halogenated Hydrocarbon | 133.0 |

| Methylbenzene (Toluene) | Aromatic Hydrocarbon | 67.0 |

| Butyl Acetate | Ester | 32.8 |

| Acetone | Ketone | 28.4 |

| Ethyl Alcohol (Ethanol) | Alcohol | 6.8 |

Note: Data compiled from multiple sources.[1][5][6][8][9][10] Slight variations (e.g., 28.2 vs. 28.4 g/L for acetone) exist between sources, but the overall profile is consistent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using UV-Vis spectroscopy, a common and accessible method.[1]

3.1. Principle

This method relies on creating a saturated solution of the dye at a controlled temperature. After separating the undissolved solid, the concentration of the dissolved dye in the supernatant is measured by UV-Visible spectrophotometry. The concentration is calculated using a pre-established calibration curve based on Beer-Lambert's law.

3.2. Materials and Equipment

-

This compound powder

-

Organic solvent of interest (e.g., Acetone, Toluene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes with secure caps

-

Thermostatic shaker or water bath (capable of maintaining 20°C ± 0.5°C)

-

Centrifuge

-

Syringes and syringe filters (0.2 µm, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

3.3. Procedure

Step 1: Preparation of Standard Solutions & Calibration Curve

-

Prepare a stock solution by accurately weighing a small amount of this compound and dissolving it in a known volume of the chosen solvent in a volumetric flask.

-

Create a series of standard solutions of decreasing concentration by performing serial dilutions from the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound (typically in the 600-700 nm range for anthraquinone dyes).[1]

-

Plot a calibration curve of absorbance versus concentration. The resulting linear regression should have a correlation coefficient (R²) of >0.99.

Step 2: Preparation of Saturated Solution

-

Add an excess amount of this compound powder to a vial containing a known volume of the organic solvent. An excess is critical to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 20°C).

-

Equilibrate the solution for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 3: Sample Processing

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 5000 G) to pellet the remaining undissolved solid.[11]

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.2 µm) to remove any fine particulate matter.

Step 4: Analysis and Calculation

-

Accurately dilute the filtered supernatant with the solvent to bring

References

- 1. This compound|CAS 14233-37-5|Research Chemical [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. royal-chem.com [royal-chem.com]

- 4. foodcolourworld.com [foodcolourworld.com]

- 5. union-pigment.com [union-pigment.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. Solvent Dyes as Per Solvent Blue Ap or this compound [colorbloomdyes.com]

- 8. jadechem-colours.com [jadechem-colours.com]

- 9. This compound/CAS NO:14233-37-5/Transparent Blue AP - OOPS COLOR [oopscolor.com]

- 10. This compound|CAS No:14233-37-5 - blue solvent dye [chinainterdyes.com]

- 11. materialneutral.info [materialneutral.info]

Spectral Properties of Solvent Blue 36: A Technical Guide for Researchers

Introduction

Solvent Blue 36, with the chemical identity 1,4-bis(isopropylamino)anthracene-9,10-dione (CAS No. 14233-37-5), is a synthetic anthraquinone dye.[1][2] Its molecular formula is C₂₀H₂₂N₂O₂ and it has a molecular weight of 322.4 g/mol .[1][2] This dye is recognized for its brilliant blue color and is extensively used in the coloring of various materials, including plastics like polystyrene, polycarbonate, and ABS resins, as well as in printing inks.[3][4] Its classification as a solvent dye stems from its solubility in a range of organic solvents and polymer matrices.[5] The thermal stability of this compound is notable, with a heat resistance of up to 260°C, making it suitable for high-temperature processing applications.[3] This guide provides an in-depth overview of the spectral properties of this compound, focusing on its UV-Visible absorption and fluorescence characteristics, to support its application in research and development.

Electronic Transitions and Spectral Characteristics

The distinct blue color of this compound is a consequence of its electronic structure.[3] The core of the molecule is the anthraquinone system, which acts as the primary chromophore.[3] The presence of an extended system of conjugated double bonds in the anthraquinone core lowers the energy required for electronic transitions, shifting the absorption bands into the visible region of the electromagnetic spectrum.[3] The primary electronic transitions responsible for the dye's color are π→π* and n→π* transitions.[3] The π→π* transitions are of high intensity and involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system.[3] The n→π* transitions are of lower intensity and involve the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital.[3]

While many anthraquinone derivatives are known for their low fluorescence quantum yields, the study of their emission properties provides valuable insights into their excited states.[3] The fluorescence of this compound is highly sensitive to its environment, with factors such as solvent polarity significantly influencing the emission spectrum.[3] In polar solvents, the excited state can be stabilized to a greater extent than the ground state, which can lead to a red shift in the emission wavelength.[3]

Quantitative Spectral Data

The following tables summarize the solubility and representative spectral properties of this compound in various organic solvents. The UV-Vis and fluorescence data are illustrative and may vary depending on the specific experimental conditions.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility (g/L) |

| Dichloromethane | 133 |

| Toluene | 67 |

| Butyl Acetate | 32.8 |

| Acetone | 28.4 |

| Ethanol | 6.8 |

Data sourced from BenchChem[3]

Table 2: Representative UV-Vis Absorption and Fluorescence Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λex (nm) | λem (nm) | Stokes Shift (nm) |

| Chloroform | ~640 | Not Reported | ~640 | ~680 | ~40 |

| Toluene | ~635 | Not Reported | ~635 | ~670 | ~35 |

| Ethanol | ~630 | Not Reported | ~630 | ~665 | ~35 |

Note: The data in this table is illustrative and based on typical spectral characteristics of anthraquinone dyes. Actual values should be determined experimentally.

Experimental Protocols

Measurement of UV-Vis Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a selected solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., chloroform, toluene, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁵ M, 5 x 10⁻⁶ M, 1 x 10⁻⁶ M).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer. Record the absorbance spectrum. Repeat this for all standard solutions.

-

Data Analysis:

-

Determine the λmax from the spectrum of one of the solutions.

-

Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration.

-

Measurement of Fluorescence Spectrum

Objective: To determine the excitation and emission maxima and the relative fluorescence intensity of this compound.

Materials:

-

Dilute solution of this compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects)

-

Spectroscopic grade solvent

-

Fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (a preliminary scan can help determine this, or it can be estimated to be longer than the absorption maximum).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 300-650 nm) to obtain the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 600-800 nm) to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis:

-

Identify and record the λex and λem.

-

The Stokes shift can be calculated as the difference between λem and λmax (from the UV-Vis spectrum).

-

Logical Workflow for Spectral Characterization

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a solvent dye like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Bis((1-methylethyl)amino)-9,10-anthracenedione | C20H22N2O2 | CID 61719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 14233-37-5|Research Chemical [benchchem.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. worlddyevariety.com [worlddyevariety.com]

An In-depth Technical Guide to the Synthesis and Purification of Solvent Blue 36 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Solvent Blue 36 (C.I. 61551), an anthraquinone-based dye with significant applications in various research and industrial fields. This document outlines detailed experimental protocols, data presentation, and visualizations to assist researchers in obtaining high-purity this compound for their studies.

Introduction

This compound, with the chemical name 1,4-bis(isopropylamino)anthracene-9,10-dione, is a blue dye characterized by its solubility in organic solvents and its stability.[1][2] Its robust chemical structure makes it suitable for applications requiring high light and heat fastness.[1] In a research context, the purity of this dye is paramount to ensure reproducible and accurate experimental outcomes. This guide details a reliable method for its laboratory-scale synthesis and subsequent purification to achieve a high degree of purity.

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the condensation reaction of 1,4-dihydroxyanthraquinone (commonly known as quinizarin) with isopropylamine.[3][4] To enhance the reactivity of the anthraquinone core, the process often involves the in-situ formation of the leuco form of quinizarin (2,3-dihydro-1,4-dihydroxyanthraquinone) followed by condensation and subsequent oxidation.[1][5]

Chemical Reaction Pathway

The synthesis proceeds in two main stages:

-

Reductive Condensation: Quinizarin is first reduced to its leuco form, which then readily undergoes nucleophilic substitution with isopropylamine.

-

Oxidation: The resulting leuco-dye is oxidized back to the stable anthraquinone structure to yield this compound.

Caption: Chemical synthesis route for this compound.

Experimental Protocol: Synthesis

This protocol is a synthesized procedure based on established methodologies.[5]

Materials:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

Leucoquinizarin (can be generated in situ or used directly)

-

Isopropylamine

-

Methanol

-

o-Xylene

-

Acetic Acid

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging the Reactor: Charge the flask with methanol, quinizarin, leucoquinizarin, and isopropylamine. For a typical laboratory-scale synthesis, a molar excess of isopropylamine is used.

-

Condensation Reaction: Heat the mixture to a moderate temperature to achieve reflux. Maintain the reflux for approximately 10 hours with continuous stirring.

-

Oxidation: After the condensation period, cool the reaction mixture slightly. Purge air through the mixture for 5-10 hours to oxidize the leuco-dye intermediate to this compound. The color of the solution will change to a deep blue.

-

Solvent Removal and pH Adjustment: Increase the temperature to approximately 125°C and apply a vacuum to remove excess amine and methanol. After cooling, add o-xylene to the residue. Adjust the pH to approximately 6.0 with acetic acid.

-

Work-up: Transfer the mixture to a separatory funnel and remove the lower aqueous layer. Apply a vacuum to the organic layer to remove any residual moisture.

-

Isolation of Crude Product: The crude this compound in o-xylene can be used for purification, or the solvent can be removed under reduced pressure to yield the crude solid.

Purification of this compound

For research applications, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Recrystallization and column chromatography are effective methods for achieving high purity.[6]

Purification Workflow

Caption: General purification scheme for this compound.

Experimental Protocol: Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature. A mixture of ethanol and water or toluene can be effective.

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid is completely dissolved.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.

Experimental Protocol: Column Chromatography

For achieving the highest purity, column chromatography is recommended.[6]

Stationary Phase: Silica gel is a suitable adsorbent. Mobile Phase (Eluent): A solvent system with appropriate polarity to separate this compound from its impurities is required. A gradient of hexane and ethyl acetate is a common choice.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude or recrystallized this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Analyze the fractions using thin-layer chromatography (TLC) to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.

Data Presentation

The following tables summarize key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14233-37-5 | [2] |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 322.40 g/mol | [1][2] |

| Appearance | Dark blue powder | [1] |

| Melting Point | 176-178 °C | [4] |

| Boiling Point | 540.6 ± 50.0 °C (Predicted) | [4] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][2] |

| Ethanol | Slightly soluble | [1][2] |

| Toluene | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Acetone | Soluble | [1] |

| Xylene | Soluble | [2] |

| Chloroform | Soluble | [2] |

Table 3: Reported Purity and Yield Data for Anthraquinone Dyes

| Dye | Reported Yield | Reported Purity | Reference |

| This compound (Analogous Synthesis) | 95-97% (optimized) | ≥97% | [1] |

| Solvent Blue 35 (Analogous) | ~81-82% | 93% | [1] |

Characterization of Purified this compound

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A high-purity sample should show a single major peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching around 3200-3400 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure. Aromatic protons are expected in the δ 7.0-8.5 ppm region, and a broad signal for the N-H protons.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight. A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 323.4 is expected.[1]

Conclusion

This guide provides a comprehensive framework for the synthesis and purification of this compound for research purposes. By following the detailed protocols and employing the suggested purification and characterization techniques, researchers can obtain a high-purity product, which is essential for reliable and reproducible scientific investigation. The provided data and diagrams serve as a valuable resource for understanding the key aspects of handling this important anthraquinone dye.

References

- 1. This compound|CAS 14233-37-5|Research Chemical [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 14233-37-5 [m.chemicalbook.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to the Photostability of Solvent Blue 36

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 36, also known as Sudan Blue II or by its chemical name 1,4-bis(isopropylamino)anthracene-9,10-dione, is a synthetic anthraquinone dye.[1] It is characterized by its vibrant blue color and is extensively used in the coloring of various materials, including high-performance polymers, plastics (such as polystyrene, polycarbonate, and ABS resins), printing inks, and other solvent-based industrial applications.[1][2][3] Its utility in these applications is largely dictated by its stability under various environmental stresses, with photostability—its resistance to fading or degradation upon exposure to light—being a critical performance parameter.

This technical guide provides a comprehensive overview of the photostability of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the stability of colored compounds is of paramount importance. The guide summarizes the available data on its stability, outlines experimental protocols for its evaluation, and discusses potential mechanisms of its photodegradation.

Physicochemical Properties and Stability Data

This compound is a dark blue powder that is insoluble in water but soluble in a range of organic solvents.[1][3] Its chemical structure, featuring an anthraquinone core with isopropylamino substituents at the 1 and 4 positions, is the primary determinant of its color and stability.[1]

Quantitative Stability Data

Quantitative data on the photostability of this compound is not extensively available in publicly accessible literature. However, its lightfastness has been rated according to standardized scales, providing a qualitative measure of its excellent stability. The following table summarizes the available stability data for this compound.

| Property | Value | Reference(s) |

| Chemical Name | 1,4-bis(isopropylamino)anthracene-9,10-dione | [1] |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 322.40 g/mol | [1][3] |

| CAS Number | 14233-37-5 | [1][3] |

| Appearance | Dark blue powder | [1][3] |

| Lightfastness (ISO) | 7-8 | [1] |

| Heat Resistance | Up to 260°C | [1] |

Note: The ISO lightfastness scale ranges from 1 (very poor) to 8 (excellent). A rating of 7-8 indicates a very high resistance to fading upon light exposure.

Experimental Protocols for Photostability Testing

To quantitatively assess the photostability of this compound, a series of well-defined experimental protocols are required. The following sections detail the methodologies for key experiments.

Determination of Photodegradation Kinetics

This protocol outlines the steps to determine the rate of photodegradation of this compound in a specific solvent or polymer matrix.

Objective: To quantify the rate of color loss of this compound upon exposure to a controlled light source.

Materials and Equipment:

-

This compound

-

Appropriate solvent (e.g., toluene, dichloromethane) or polymer film

-

UV-Vis Spectrophotometer

-

Controlled light source (e.g., Xenon arc lamp, solar simulator)

-

Quartz cuvettes or appropriate sample holders for films

-

Stirrer (for solutions)

-

Actinometer (optional, for measuring light intensity)

Methodology:

-

Sample Preparation:

-

Solution: Prepare a solution of this compound in the desired solvent at a known concentration. The concentration should be adjusted to have an absorbance maximum in the range of 0.5 - 1.0 AU.

-

Polymer Film: Incorporate this compound into a polymer film at a specified loading. The film should be of uniform thickness.

-

-

Irradiation:

-

Place the sample (in a quartz cuvette or as a film) in the irradiation chamber at a fixed distance from the light source.

-

For solutions, ensure continuous stirring to maintain a homogenous concentration.

-

Expose the sample to the light source for a defined period.

-

-

Data Collection:

-

At regular time intervals, remove the sample from the irradiation chamber and record its UV-Vis absorption spectrum.

-

Monitor the decrease in the absorbance at the wavelength of maximum absorption (λmax).

-

-

Data Analysis:

-

Plot the absorbance at λmax versus irradiation time.

-

Determine the order of the reaction and the rate constant (k) by fitting the data to appropriate kinetic models (e.g., zero-order, first-order, second-order). For many dye photodegradation reactions, a pseudo-first-order model is often applicable.

-

Measurement of Quantum Yield of Photobleaching (Φb)

The quantum yield of photobleaching is a measure of the efficiency of a photochemical degradation process.

Objective: To determine the number of dye molecules degraded per photon absorbed.

Materials and Equipment:

-

Same as for photodegradation kinetics.

-

Chemical actinometer (e.g., ferrioxalate) to accurately measure the photon flux of the light source.

Methodology:

-

Determine the Photon Flux (I₀):

-

Using a chemical actinometer, measure the intensity of the light source at the excitation wavelength.

-

-

Irradiate the Sample:

-

Expose a solution of this compound of known concentration and volume to the light source for a specific time.

-

-

Measure Degradation:

-

Determine the number of moles of this compound degraded during the irradiation period using UV-Vis spectrophotometry and the Beer-Lambert law.

-

-

Calculate Quantum Yield:

-

The quantum yield of photobleaching (Φb) is calculated using the following formula: Φb = (Number of molecules degraded) / (Number of photons absorbed)

-

Identification of Photodegradation Products

This protocol is for identifying the chemical species formed during the photodegradation of this compound.

Objective: To elucidate the chemical structures of the main degradation byproducts.

Materials and Equipment:

-

Irradiated sample of this compound

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Appropriate solvents for extraction and dilution

Methodology:

-

Sample Preparation:

-

Following irradiation, concentrate the sample to increase the concentration of the degradation products. This may involve solvent evaporation.

-

-

Chromatographic Separation:

-

Inject the concentrated sample into the GC-MS or LC-MS system.

-

The different components of the mixture (undegraded dye and degradation products) will be separated based on their physicochemical properties.

-

-

Mass Spectrometric Analysis:

-

As each component elutes from the chromatography column, it is ionized and its mass-to-charge ratio is determined by the mass spectrometer.

-

The resulting mass spectra provide information about the molecular weight and fragmentation pattern of each compound.

-

-

Structure Elucidation:

-

By analyzing the mass spectra and comparing them to spectral libraries or by interpreting the fragmentation patterns, the chemical structures of the degradation products can be proposed.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the photostability of this compound.

Caption: Workflow for photostability assessment of this compound.

Proposed Photodegradation Pathway

The photodegradation of anthraquinone dyes can proceed through several mechanisms, primarily photo-oxidation and photo-reduction. The specific pathway for this compound is likely influenced by the surrounding medium (solvent or polymer matrix) and the presence of oxygen.

Caption: Proposed photodegradation pathways for this compound.

Mechanism Description:

-

Light Absorption: this compound absorbs light, promoting it to an electronically excited state.

-

Photo-oxidation:

-

The excited dye can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or hydroxyl radicals (•OH).

-

These highly reactive species can then attack the dye molecule, leading to its degradation into smaller, often colorless, products. This is a common pathway for the fading of anthraquinone dyes.

-

-

Photo-reduction:

-

In the presence of an electron or hydrogen donor (which can be the solvent, polymer matrix, or other additives), the excited dye can be reduced.

-

This leads to the formation of a reduced intermediate, which may be unstable and undergo further reactions to form degradation products.

-

The dominant pathway will depend on the specific experimental conditions. The analysis of the degradation products by GC-MS or LC-MS is crucial for confirming the actual degradation mechanism.

Conclusion

This compound exhibits excellent photostability, as indicated by its high lightfastness rating. This property is crucial for its applications in materials that are expected to have a long service life without significant color change. However, a detailed quantitative understanding of its photostability, including its photodegradation kinetics and quantum yield of photobleaching, requires further experimental investigation. The protocols and potential degradation pathways outlined in this guide provide a solid framework for researchers and scientists to conduct such studies. A thorough understanding of the photostability of this compound will enable its more effective use in existing applications and facilitate the development of new, more durable colored materials.

References

Navigating the Blue: A Technical Guide to the Safe Laboratory Use of Solvent Blue 36

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the health and safety considerations essential for the handling and use of Solvent Blue 36 (CAS No. 14233-37-5) in a laboratory setting. By consolidating available data and outlining best practices, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of a substance's physical and chemical properties is the foundation of a robust safety protocol. This compound is a synthetic anthraquinone dye that appears as a blue to purple or black solid powder.[1][2][3] Key quantitative data are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C20H22N2O2 | [1][4] |

| Molecular Weight | 322.40 g/mol | [1][4] |

| Melting Point | 176-178 °C | [3] |

| Boiling Point (Predicted) | 540.6 ± 50.0 °C | [3] |

| Density | 1.165 g/cm³ | [3] |

| Solubility in Toluene | 0.01 g/10 mL | [3] |

| LogP (Octanol/Water Partition Coefficient) | 5.2 | [3] |

Hazard Identification and Toxicological Profile

The hazard classification of this compound presents some inconsistencies across various safety data sheets (SDS). While some sources state that the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008, others indicate potential health risks.[4][5] A conservative approach, assuming a higher level of hazard, is therefore recommended.

One SDS highlights that it may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1][2] Another suggests "possible risks of irreversible effects".[1] Of significant note, one toxicological overview identifies this compound as a potential developmental toxicant based on an OECD test guideline 422 study in rats. This finding warrants particular attention from researchers, especially those of child-bearing potential.

| Toxicological Endpoint | Summary of Findings | Source |

| Acute Oral Toxicity | Stated as "not classified as acutely toxic" in one source, but "harmful if swallowed" in another. No quantitative LD50 data available. | [1][5] |

| Skin Corrosion/Irritation | Generally not classified as a skin irritant, but may cause irritation in sensitive individuals. | [1][5] |

| Eye Damage/Irritation | Not classified as a serious eye irritant, but may cause irritation and inflammation. | [1][5] |

| Respiratory/Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser. | [5] |

| Germ Cell Mutagenicity | "Mutagenicity data reported" but no conclusive data is readily available. One source states it shall not be classified as germ cell mutagenic. | [1][2][5] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [1] |

| Reproductive Toxicity | Contradictory information exists. One source indicates it shall not be classified as a reproductive toxicant, while another points to it being a potential developmental toxicant. | [5] |

| Specific Target Organ Toxicity | Shall not be classified as a specific target organ toxicant for single or repeated exposure. | [5] |

Experimental Protocols for Hazard Assessment

While specific, detailed experimental protocols for the safety assessment of this compound are not widely published, it is instructive to understand the standard methodologies for the key toxicological endpoints of concern.

OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This guideline is designed to provide initial information on the possible health hazards of a chemical. In this test, a specified number of male and female rats are administered the test substance (in the case of this compound, this was reportedly via gavage) for a set period. The animals are observed for signs of toxicity, and various parameters such as body weight, food consumption, and clinical observations are recorded. The study also includes a reproductive/developmental screening component where the animals are mated, and the effects on fertility, pregnancy, and offspring are assessed. This is a crucial study for identifying potential reproductive and developmental toxicants.

Bacterial Reverse Mutation Test (Ames Test)

This is a widely used method for assessing the mutagenic potential of a chemical. The test utilizes several strains of the bacterium Salmonella typhimurium that have been genetically engineered to be unable to synthesize a specific amino acid. The bacteria are exposed to the test substance (with and without a metabolic activation system, typically a rat liver extract known as S9) and plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on the deficient medium. The number of resulting colonies is proportional to the mutagenic potency of the substance.

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.

Ventilation: Always handle this compound in a well-ventilated area.[5] The use of a chemical fume hood is recommended, especially when handling the powder form, to minimize the generation and inhalation of dust.[1][2]

Handling:

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge, as fine dust can pose an explosion hazard.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Storage:

-

Keep containers tightly closed and in an upright position to prevent leakage.[1][2]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is a critical line of defense against chemical exposure.

References

Alternative names and synonyms for Solvent Blue 36 (e.g., Sudan Blue II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvent dye commonly known as Solvent Blue 36, including its various alternative names and synonyms such as Sudan Blue II. This document details its chemical and physical properties, summarizes quantitative data, and provides insights into its applications.

Nomenclature and Identification

This compound is an anthraquinone-based blue dye. It is known by a multitude of synonyms across different industries and suppliers. A clear understanding of its various names is crucial for accurate identification and procurement. The primary synonym of significant interest in biological and histological applications is Sudan Blue II, which is also referred to as Solvent Blue 35.

Below is a table summarizing the common names, CAS Registry Numbers, and other identifiers for these related dyes.

| Identifier | This compound | Sudan Blue II / Solvent Blue 35 |

| CAS Registry Number | 14233-37-5[1] | 17354-14-2[2] |

| C.I. Name | This compound[1] | Solvent Blue 35[3] |

| C.I. Number | 61551[4] | 61554[5] |

| IUPAC Name | 1,4-bis(isopropylamino)anthracene-9,10-dione | 1,4-bis(butylamino)anthracene-9,10-dione |

| Molecular Formula | C₂₀H₂₂N₂O₂[1] | C₂₂H₂₆N₂O₂[2] |

| Other Synonyms | Oil Blue A, Duranol Blue PP, Waxoline Blue AP, Unisol Blue AS, Brilliant Oil Blue BGS, Disperse Blue 134[1] | Oil Blue 35, Fat Blue B, Transparent Blue 2N[3] |

The following diagram illustrates the relationship between the primary names and their identifiers.

Physicochemical Properties

The physicochemical properties of this compound and Sudan Blue II are summarized in the table below. These properties are critical for determining their suitability for various applications, including solubility in different solvents and stability under various conditions.

| Property | This compound | Sudan Blue II / Solvent Blue 35 |

| Molecular Weight | 322.41 g/mol [1] | 350.45 g/mol [2] |

| Appearance | Dark blue powder[6] | Dark blue crystalline powder[7] |

| Melting Point | 133-135 °C[8] | 120-127 °C[7] |

| Boiling Point | 540.6 °C at 760 mmHg[1] | ~568 °C[7] |

| Solubility in Water | Insoluble[6] | Insoluble[7] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, toluene, xylene, chlorobenzene, chloroform; slightly soluble in ethanol, oleic acid, stearic acid.[6] | Soluble in benzene, toluene, xylene, acetone, alcohols, oils, fats, waxes.[7] |

| Light Fastness | Good[8] | Very Good to Excellent (Grade 6-7)[7] |

| Heat Resistance (in Polystyrene) | Up to 260-300°C[7] | Up to 260-300°C[7] |

Experimental Protocols

General Protocol for Coloration of Plastics (e.g., Polystyrene) with this compound

This protocol outlines a general procedure for incorporating this compound into plastics.

Materials:

-

Polystyrene (or other compatible polymer) pellets

-

This compound powder

-

Twin-screw extruder or similar compounding equipment

-

Injection molding machine or compression molder

-

Spectrophotometer for color measurement

Procedure:

-

Pre-drying: Dry the polymer pellets according to the manufacturer's recommendations to remove any residual moisture.

-

Masterbatch Preparation (Optional but Recommended):

-

Dry blend a high concentration of this compound (e.g., 1-10% by weight) with a small amount of the polymer pellets.

-

Melt compound this mixture using a twin-screw extruder to create a concentrated masterbatch. This ensures better dispersion in the final product.

-

-

Compounding:

-

Tumble mix the masterbatch (or pure this compound powder at the desired final concentration, typically 0.05-1%) with the bulk of the polymer pellets until a homogenous mixture is achieved.

-

Feed the mixture into the extruder and melt process at a temperature suitable for the polymer (e.g., 200-240°C for polystyrene).

-

-

Part Formation:

-

The extrudate can be pelletized for later use or directly fed into an injection molder or compression molder to produce colored plastic parts.

-

-

Quality Control:

-

Visually inspect the colored parts for uniform color distribution and the absence of specks or streaks.

-

Use a spectrophotometer to measure the color of the final parts and compare it to a standard to ensure color consistency.

-

The following diagram illustrates the general workflow for coloring plastics with a solvent dye.

References

- 1. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

- 2. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]

- 3. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative recovery of lipids from aortas stained with sudan IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]

Thermal Degradation Analysis of Solvent Blue 36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 36, chemically known as 1,4-bis(isopropylamino)anthraquinone, is a synthetic dye widely utilized in the coloring of various materials, including plastics, polymers, and printing inks.[1][2] Its robust thermal stability is a critical performance characteristic, particularly in applications involving high-temperature processing, such as injection molding.[1] This technical guide provides an in-depth analysis of the thermal degradation of this compound, summarizing available data, outlining detailed experimental protocols for its characterization, and discussing the anticipated decomposition pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Chemical Name | 1,4-bis(isopropylamino)anthraquinone | [1][3] |

| CAS Number | 14233-37-5 | [1][3] |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 322.40 g/mol | [2] |

| Appearance | Dark Blue Powder | [4][5] |

| Melting Point | 176-178 °C | [5] |

| Heat Resistance | 260 °C to 280-300 °C | [1][4][6] |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is a key attribute for its industrial applications. The degradation of this anthraquinone dye at elevated temperatures can be comprehensively evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Expected TGA Profile of this compound:

Based on data from related anthraquinone dyes, the thermal decomposition of this compound is anticipated to occur at temperatures above 250°C. The major weight loss will likely be attributed to the breakdown of the isopropylamino side chains and the subsequent fragmentation of the anthraquinone core.

Table of TGA Data for Structurally Related Anthraquinone Dyes:

| Compound | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Major Weight Loss (%) |

| 1-(Methylamino)anthraquinone (Disperse Red 9) | ~250 | Not Specified | > 80 |

| 1,5-Dinitroanthraquinone | ~350 | Not Specified | ~ 50 |

| 1,8-Dinitroanthraquinone | ~340 | Not Specified | ~ 55 |

Note: This data is for analogous compounds and serves as an estimate for the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can identify the melting point, as well as any exothermic or endothermic events associated with its decomposition.

Expected DSC Profile of this compound:

The DSC thermogram of this compound is expected to show an endothermic peak corresponding to its melting point in the range of 176-178°C.[5] At higher temperatures, exothermic peaks may be observed, indicating the energy released during the decomposition of the molecule.

Experimental Protocols

To facilitate further research and analysis, detailed experimental protocols for TGA, DSC, and Pyrolysis-GC-MS are provided below. These protocols are based on established methodologies for the analysis of organic dyes and polymers and can be adapted for the specific instrumentation available.

Thermogravimetric Analysis (TGA) Protocol

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Caption: Workflow for Pyrolysis-GC-MS Analysis of this compound.

Anticipated Thermal Decomposition Products

While specific experimental data for the thermal decomposition products of this compound is not available, analysis of the decomposition of other anthraquinone dyes, such as Disperse Red 9 (1-(methylamino)anthraquinone), suggests potential degradation pathways. The thermal degradation of this compound is likely to involve the cleavage of the isopropylamino side chains and fragmentation of the core anthraquinone structure.

Potential Decomposition Products of this compound:

| Product Category | Potential Compounds |

| Side-chain fragments | Isopropylamine, propene |

| Anthraquinone core fragments | Anthraquinone, phthalic anhydride, benzoic acid derivatives |

| Nitrogen-containing fragments | Anilines, pyridines |

| Rearrangement products | Isomerized anthraquinone derivatives |

It is important to note that in the presence of other substances, such as oxidizing agents, chlorinated byproducts of the dye may also be formed during thermal degradation.

Logical Relationship of Factors Influencing Thermal Stability

The thermal stability of anthraquinone dyes like this compound is not solely an intrinsic property but is influenced by several factors. The following diagram illustrates the key relationships.

References

A Technical Guide to the Photophysical Properties of Solvent Blue 36

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties of Solvent Blue 36

This compound, with the chemical structure 1,4-bis(isopropylamino)anthracene-9,10-dione, is primarily utilized as a colorant in various industrial applications, including plastics and inks.[1][2] Its vibrant blue color arises from its strong absorption of light in the visible region of the electromagnetic spectrum.[3] The key photophysical parameters that define its performance as a chromophore and potential fluorophore are its molar absorptivity and fluorescence quantum yield.

Data Summary

While precise, solvent-specific values for this compound are not extensively published, the general characteristics of 1,4-diaminoanthraquinone derivatives provide an expected performance profile.

| Property | General Value for 1,4-Diaminoanthraquinones | Remarks |

| Molar Absorptivity (ε) | High | The extended π-conjugated system of the anthraquinone core leads to strong π→π* electronic transitions, resulting in high molar absorptivity.[3] The exact value is solvent-dependent. |

| Fluorescence Quantum Yield (Φf) | Low | Anthraquinone derivatives are known to exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways from the excited state.[3] However, some fluorescence can be observed under specific conditions.[3] |

Experimental Protocols

Determination of Molar Absorptivity

The molar absorptivity (or molar extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule in a specific solvent. The determination of molar absorptivity is based on the Beer-Lambert law.

Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a suitable, high-purity solvent (e.g., toluene, dichloromethane, or acetone, in which it has good solubility) to prepare a stock solution of known concentration (e.g., 1 mM).[3]

-

Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).

-

-

Spectrophotometric Measurement:

-

Using a UV-Vis spectrophotometer, record the absorption spectrum of the most concentrated standard solution to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of the solvent blank and zero the instrument.

-

Measure the absorbance of each standard solution, starting from the least concentrated. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, as dictated by the Beer-Lambert law (A = εbc, where b is the path length of the cuvette, typically 1 cm).

-

The molar absorptivity (ε) is calculated from the slope of the line (slope = εb).

-

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is the ratio of photons emitted through fluorescence to the photons absorbed. The relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield, is a commonly used technique.

Methodology

-

Selection of a Standard:

-

Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Given the blue emission, a standard like Coumarin 1 could be considered, though the choice depends on the exact emission profile of this compound in the chosen solvent.

-

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both this compound and the standard in the same high-purity solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

-

Spectroscopic Measurements:

-

Measure the UV-Vis absorption spectra of all prepared solutions of the sample and the standard. Note the absorbance at the chosen excitation wavelength.

-

Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. The emission should be collected over the entire fluorescence band.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution of the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots for the sample (Grad_X) and the standard (Grad_Std) are determined.

-

The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_Std * (Grad_X / Grad_Std) * (η_X² / η_Std²)

where Φ_Std is the quantum yield of the standard, and η_X and η_Std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Mandatory Visualizations

Diagram of this compound Synthesis

Caption: A simplified workflow for the synthesis of this compound.[1][4][5]

Logical Workflow for Quality Control of this compound Using Spectroscopy

Caption: A logical workflow for the quality control of industrial dye products.[6][7][8]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound|CAS 14233-37-5|Research Chemical [benchchem.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. monospektra.com [monospektra.com]

Methodological & Application

Application Notes and Protocols: A Framework for Using Solvent Blue 36 for Lipid Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a framework for the development of a staining protocol for the detection of intracellular lipids in cultured cells using Solvent Blue 36. As a lipophilic dye, this compound possesses the potential for localizing within lipid-rich organelles such as lipid droplets. However, at present, a standardized protocol for this specific biological application is not established in the scientific literature. This guide, therefore, offers a comprehensive summary of the known physicochemical properties of this compound, alongside a generalized workflow for protocol development. This workflow is adapted from established methods for other common lipophilic dyes, such as Nile Blue and BODIPY, to provide a scientifically sound starting point for researchers interested in exploring the utility of this compound as a lipid stain.

Introduction to this compound

This compound, also known as C.I. This compound and Oil Blue A, is a synthetic anthraquinone dye.[1][2] Its chemical formula is C₂₀H₂₂N₂O₂ with a molecular weight of 322.4 g/mol .[3][4] Primarily, it is utilized as a colorant in the manufacturing of plastics, such as polystyrene, polycarbonate, and ABS resins, as well as in fibers and other synthetic materials.[3][5][6][7][8] Its high solubility in organic solvents and insolubility in water are key characteristics that suggest its potential as a lipophilic stain.[1][3]

The core structure of this compound is based on 1,4-bis(isopropylamino)anthracene-9,10-dione.[3] The interaction of light with the conjugated π-system of the anthraquinone core is responsible for its blue color.[3] While many anthraquinone derivatives have low fluorescence quantum yields, they do exhibit fluorescence, and their emission properties can be sensitive to the solvent environment.[3]

Caution: It has been reported that this compound may be genotoxic, with positive results in the Ames test and a chromosomal aberration assay.[3] Therefore, appropriate safety precautions should be taken when handling this compound.

Physicochemical and Spectroscopic Data

A summary of the available data for this compound is presented below. Researchers should note that specific fluorescence excitation and emission maxima in a cellular environment may differ and will need to be determined empirically.

| Property | Value/Description | Source(s) |

| CAS Number | 14233-37-5 | [2][3] |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [3][4] |

| Molecular Weight | 322.4 g/mol | [3][4] |

| Appearance | Dark blue powder | [1][2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as toluene, dichloromethane, butyl acetate, acetone, xylene, and chloroform. Slightly soluble in ethanol. | [1][3] |

| Fluorescence | Exhibits fluorescence with emission at a longer wavelength than its absorption maximum (Stokes shift). The exact excitation and emission wavelengths for lipid staining in cells are not well-documented and require experimental determination. | [3] |

Proposed Experimental Workflow for Protocol Development

The following is a generalized workflow for developing a this compound staining protocol. This workflow is based on common practices for other lipophilic dyes used in cell culture.

Caption: A generalized workflow for developing and validating a this compound staining protocol for lipids in cultured cells.

Detailed Methodological Considerations

Reagent Preparation

-

This compound Stock Solution: Due to its insolubility in water, a stock solution of this compound should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol. A starting concentration of 1-10 mM is recommended. The solution should be stored protected from light at -20°C.

Cell Culture and Preparation

-

Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.

-

(Optional) To induce lipid droplet formation, cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours prior to staining.

Staining Protocol (To be Optimized)

This protocol is a starting point and will require optimization for different cell types and experimental conditions.

For Live-Cell Imaging:

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS). A range of final concentrations from 0.1 to 10 µM should be tested.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator. Incubation times should be varied (e.g., 5, 15, 30, and 60 minutes) to determine the optimal staining time with minimal background.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

-

Immediately proceed with imaging.

For Fixed-Cell Imaging:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Crucially, avoid fixatives that extract lipids, such as methanol, ethanol, or acetone. [9]

-

Wash the cells three times with PBS to remove the fixative.

-

Stain the cells with the this compound working solution as described for live-cell imaging.

-

Wash the cells two to three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Fluorescence Microscopy

The optimal excitation and emission wavelengths for this compound for lipid staining in a cellular context are not well-defined. It is recommended to use a fluorescence microscope with a spectral detector to determine the excitation and emission spectra. Based on its blue color, excitation in the violet or blue range of the spectrum (e.g., ~405 nm or ~488 nm laser lines) and emission in the blue-to-green range should be investigated.

Validation and Controls

To ensure that this compound is specifically staining lipids, the following validation steps are recommended:

-

Co-localization: Perform co-staining with a well-characterized lipid droplet stain such as BODIPY 493/503 or Nile Red to determine if the fluorescence signal from this compound co-localizes with known lipid-rich structures.

-

Cytotoxicity Assessment: The effect of this compound on cell viability should be assessed, particularly for live-cell imaging. A simple Trypan Blue exclusion assay or a more quantitative MTT or similar metabolic assay can be performed on cells treated with the optimized staining concentration and incubation time.[10]

-

Solvent Control: A vehicle control (e.g., cells treated with the same concentration of DMSO or ethanol used to prepare the working solution) should be included to ensure that the solvent itself does not induce any artifacts or cytotoxicity.

Potential Signaling Pathway Application

Should this compound prove to be an effective lipid stain, it could be applied to study various signaling pathways and cellular processes involving lipid metabolism. The diagram below illustrates a simplified overview of lipid droplet dynamics, a key area where a novel lipid stain could be valuable.

Caption: A simplified diagram illustrating the key stages of lipid droplet metabolism, from synthesis to utilization.

Conclusion

While this compound is an established industrial dye, its application in biological staining of lipids in cultured cells is not yet described in the literature. This document provides a foundational guide for researchers to systematically develop and validate a staining protocol. Through careful optimization of concentration, incubation time, and imaging parameters, and by performing essential validation experiments, the potential of this compound as a novel fluorescent probe for lipid biology can be thoroughly investigated. Researchers should proceed with an awareness of the potential toxicity of this compound and take appropriate safety measures.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound|CAS 14233-37-5|Research Chemical [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. This compound-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 8. royal-chem.com [royal-chem.com]

- 9. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 10. researchgate.net [researchgate.net]

Using Solvent Blue 36 for staining myelin sheaths in tissue sections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the histological staining of myelin sheaths in tissue sections using solvent blue dyes. While the specific query focused on Solvent Blue 36, current scientific literature and established methodologies predominantly feature Luxol Fast Blue (LFB) , a chemically related compound, for this application. This document will focus on the well-validated LFB staining method, which provides robust and reliable visualization of myelin, and will also discuss the properties of this compound.

Introduction to Myelin Staining

The myelin sheath is a crucial lipid-rich layer that insulates neuronal axons, enabling rapid and efficient nerve impulse transmission. The visualization of myelin is essential for studying neuroanatomy, developmental neurobiology, and the pathology of demyelinating diseases such as multiple sclerosis. Histochemical stains that selectively bind to the lipid components of myelin are invaluable tools for this purpose.

Luxol Fast Blue (LFB) is a widely used copper phthalocyanine dye that specifically stains the phospholipids of myelin, appearing as a vibrant blue or blue-green color under light microscopy.[1][2] This technique is instrumental in identifying areas of demyelination, which are characterized by the loss of this blue staining.

This compound: Chemical Properties and Considerations

This compound is a synthetic anthraquinone dye.[3][4] Its primary applications are in the coloring of plastics, such as polystyrene, polycarbonate, and ABS resins, as well as in printing inks.[3][5][6] It is a non-polar, water-insoluble compound with high solubility in organic solvents like toluene and dichloromethane, and limited solubility in ethanol.[3]

Key Properties of this compound:

-

Chemical Name: 1,4-bis(isopropylamino)anthracene-9,10-dione[3][7]

-

Solubility: Insoluble in water; soluble in various organic solvents.[3][4]

While this compound shares the characteristic of being a solvent-soluble blue dye with LFB, there are no established or validated protocols in the scientific literature for its specific use in staining myelin sheaths. However, given its lipophilic nature, it is plausible that it could be adapted for such purposes, likely requiring significant optimization of the staining protocol. For reliable and reproducible results, the use of Luxol Fast Blue is strongly recommended.

Principle of Luxol Fast Blue Staining

The mechanism of Luxol Fast Blue staining is an acid-base reaction. The dye's base is exchanged with the bases of lipoproteins and phospholipids present in the myelin sheath, forming a salt.[10] This results in the selective blue staining of myelinated fibers. A subsequent differentiation step, typically using lithium carbonate and/or 70% ethanol, removes excess stain from non-myelinated areas, thereby increasing the contrast between white and gray matter.[11][12]

Experimental Protocols

The following are detailed protocols for Luxol Fast Blue staining of formalin-fixed, paraffin-embedded tissue sections.

Solution Preparation

| Reagent | Formulation | Stability |

| 0.1% Luxol Fast Blue Solution | - Luxol Fast Blue, MBS: 0.1 g - 95% Ethanol: 100 mL - 10% Acetic Acid: 0.5 mL Mix and filter. Can be reused. | Indefinite[13] |

| 0.05% Lithium Carbonate Solution | - Lithium Carbonate: 0.05 g - Distilled Water: 100 mL | Stable[13] |

| 70% Ethanol | - 100% Ethanol: 70 mL - Distilled Water: 30 mL | Stable |

| 0.1% Cresyl Violet Solution (Counterstain) | - Cresyl Violet Acetate: 0.1 g - Distilled Water: 100 mL Just before use, add 5-10 drops of 10% acetic acid and filter. | Prepare fresh[10][13] |

Staining Procedure for Paraffin Sections

-

Deparaffinization and Hydration:

-

Staining:

-

Rinsing:

-

Remove slides from the oven and allow them to cool to room temperature.

-

Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.[11]

-

-

Differentiation:

-

Immerse slides in 0.05% lithium carbonate solution for 10-30 seconds.[11][12]

-

Transfer to 70% ethanol for 10-30 seconds to stop the differentiation.[11]

-

Rinse thoroughly in distilled water.[11]

-

Check microscopically. Gray matter should be colorless, and white matter should be sharply defined in blue.[11] Repeat differentiation steps if necessary.

-

-

Counterstaining (Optional):

-

Dehydration and Mounting:

Expected Results

| Tissue Component | Stained Color (with Cresyl Violet Counterstain) |

| Myelin Sheaths | Blue to Blue-Green[2][11] |

| Neurons/Nissl Substance | Violet/Purple[2][11] |

| Red Blood Cells | Blue |

| Neuropil | Pink/Faint Purple[1] |

Visualization of Experimental Workflow and Myelin Staining Principle

Caption: Workflow for Luxol Fast Blue staining of myelin sheaths.

Caption: Principle of Luxol Fast Blue staining of myelin.

Applications in Research and Drug Development

-

Neuroscience Research: LFB staining is fundamental for visualizing the anatomical structure of white matter tracts in the central nervous system.[11]

-

Demyelinating Disease Models: In preclinical models of diseases like multiple sclerosis (e.g., cuprizone-induced demyelination), LFB staining is used to quantify the extent of myelin loss and to assess the efficacy of potential remyelinating therapies.[14][15]

-

Neurotoxicity Studies: This method can be employed to evaluate the toxic effects of compounds on myelin integrity.[2]

-

Developmental Biology: LFB staining allows for the study of myelination during brain development.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak Staining | - Insufficient staining time or temperature. - Depleted staining solution. | - Ensure staining is performed at 56-60°C for at least 16 hours. - Use fresh or filtered Luxol Fast Blue solution. |

| Overstaining/Lack of Contrast | - Insufficient differentiation. - Sections too thick. | - Increase differentiation time in lithium carbonate and/or 70% ethanol. - Ensure sections are cut at the recommended thickness (5-10 µm). |